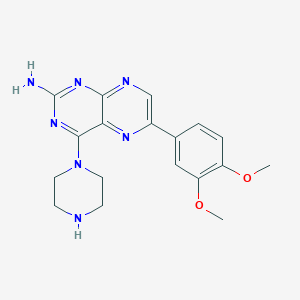
2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound features additional functional groups, including a dimethoxyphenyl group and a piperazinyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or formamide.
Introduction of the dimethoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction where a suitable dimethoxyphenyl halide reacts with the pteridine core.
Attachment of the piperazinyl group: This can be done through a nucleophilic substitution reaction where the piperazine ring is introduced to the pteridine core.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl or dimethoxyphenyl groups.
Reduction: Reduction reactions might target the pteridine core or the nitro groups if present.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, altering their activity. The piperazinyl group could facilitate binding to certain proteins, while the dimethoxyphenyl group might enhance its stability or solubility.
類似化合物との比較
Similar Compounds
Pteridine derivatives: Compounds like tetrahydrobiopterin or folic acid.
Phenylpiperazines: Compounds such as trazodone or buspirone.
Uniqueness
What sets 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- apart is the combination of the pteridine core with the dimethoxyphenyl and piperazinyl groups, which may confer unique chemical reactivity and biological activity.
特性
CAS番号 |
278800-16-1 |
|---|---|
分子式 |
C18H21N7O2 |
分子量 |
367.4 g/mol |
IUPAC名 |
6-(3,4-dimethoxyphenyl)-4-piperazin-1-ylpteridin-2-amine |
InChI |
InChI=1S/C18H21N7O2/c1-26-13-4-3-11(9-14(13)27-2)12-10-21-16-15(22-12)17(24-18(19)23-16)25-7-5-20-6-8-25/h3-4,9-10,20H,5-8H2,1-2H3,(H2,19,21,23,24) |
InChIキー |
YLTIYCQHMPTGPB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N4CCNCC4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



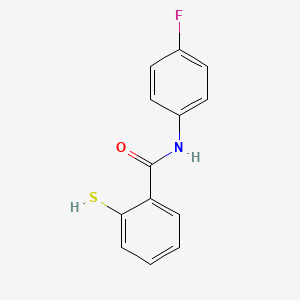
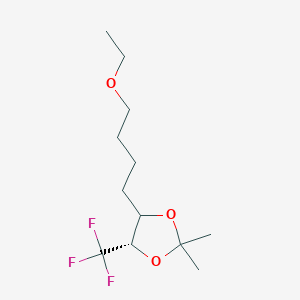
![Diethyl [3-oxo-3-(4-propylphenyl)propyl]phosphonate](/img/structure/B15165963.png)
![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)
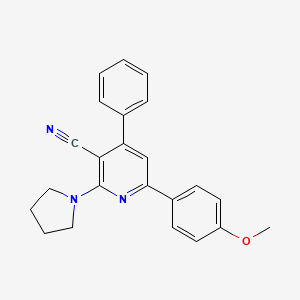

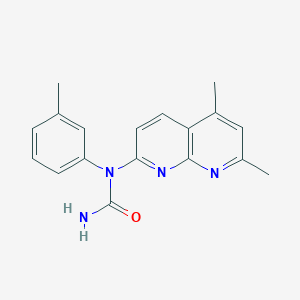

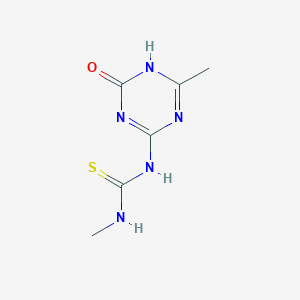
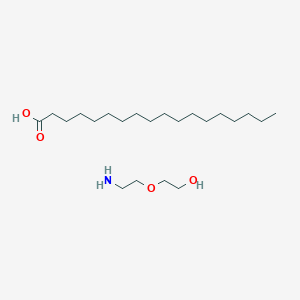
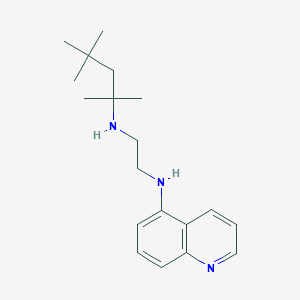
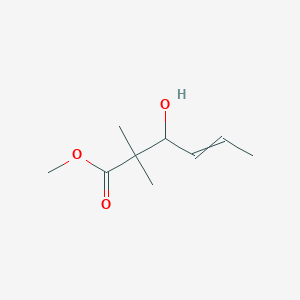
![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
